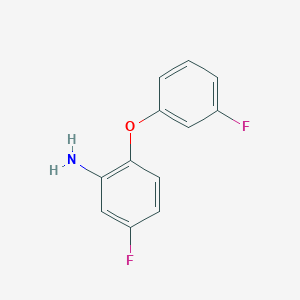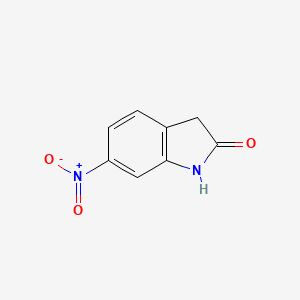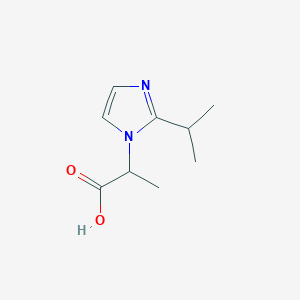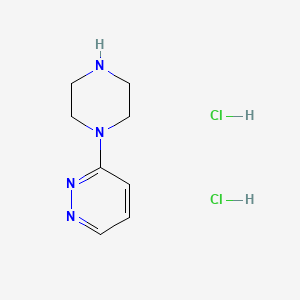
5-Fluoro-2-(3-fluorophenoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-(3-fluorophenoxy)aniline is a synthetic compound with the molecular formula C12H9F2NO and a molecular weight of 221.20 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(3-fluorophenoxy)aniline consists of a benzene ring with a fluorine atom and a phenoxy group attached to it. The phenoxy group itself has a fluorine atom attached to it .Physical And Chemical Properties Analysis
5-Fluoro-2-(3-fluorophenoxy)aniline has a molecular weight of 221.20 . Other physical and chemical properties such as density, boiling point, and melting point are not available .科学的研究の応用
Fluorinated Pyrimidines in Cancer Chemotherapy
Research has extensively explored fluorinated pyrimidines, including 5-fluorouracil (5-FU), in cancer chemotherapy. These compounds are crucial in the treatment of various cancer types, with a specific focus on their biochemical and pharmacological properties in cancer patients. Studies emphasize their distribution, metabolic fate, and the clinical usefulness of these compounds, especially in palliating patients suffering from advanced cancer. Tumors of the breast and gastrointestinal tract have shown significant responsiveness to these drugs (Heidelberger & Ansfield, 1963).
Advancements in Fluorine Chemistry for Precise Cancer Treatment
Developments in fluorine chemistry have significantly contributed to the precise use of fluorinated pyrimidines (FPs) in treating cancer. 5-Fluorouracil, a widely used FP, treats over 2 million cancer patients annually. Research covers 5-FU synthesis methods, including the incorporation of isotopes to study its metabolism and biodistribution. The review also touches upon the preparation of RNA and DNA substituted with FPs for various studies. Insights into how FPs affect nucleic acid structure and dynamics have emerged from computational and experimental studies, providing a deep understanding of the mechanisms by which 5-FU inhibits RNA- and DNA-modifying enzymes (Gmeiner, 2020).
Clinical Studies of Oral Prodrugs of 5-Fluorouracil
Oral prodrugs of 5-fluorouracil, such as capecitabine, UFT, and S-1, have been the focus of clinical studies due to their antitumor activity and their potential to be less toxic and more effective compared to 5-FU. These studies delve into the metabolic pathways of 5-FU, which are crucial for understanding the drug's efficacy and toxicity. The review provides a comprehensive analysis of these prodrugs, emphasizing their pharmacological principles, clinical pharmacology, antitumor activity, and toxicity (Malet-Martino & Martino, 2002).
特性
IUPAC Name |
5-fluoro-2-(3-fluorophenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c13-8-2-1-3-10(6-8)16-12-5-4-9(14)7-11(12)15/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWLWWLFKOGZFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(3-fluorophenoxy)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1319245.png)










![N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319280.png)
